molecular formula C17H20N4O3 B4520121 methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate

methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate

Cat. No.: B4520121
M. Wt: 328.4 g/mol
InChI Key: ZKTXXDWYYLZFOM-CABCVRRESA-N
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Description

Methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.15354051 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Nural et al. (2018) demonstrated the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, showcasing the versatility of pyrrolidine derivatives in creating compounds with significant antimicrobial activity. These compounds displayed promising antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).

Heterocyclic System Synthesis

Pizzioli et al. (1998) described the synthesis of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its benzoyl analog as versatile reagents for the preparation of polyfunctional heterocyclic systems. This work highlights the compound's utility in synthesizing various heterocyclic structures, such as pyrroles and pyrazoles, which are pivotal in medicinal chemistry for developing new therapeutic agents (Pizzioli et al., 1998).

Novel Synthetic Pathways and Drug Discovery

Further research into the synthetic applications of pyrrolidine derivatives, including the study by Galenko et al. (2015), showcased the synthesis of methyl 4-aminopyrrole-2-carboxylates via a one-pot catalytic reaction. This method provides a foundation for developing novel synthetic pathways that could be beneficial in drug discovery, especially in synthesizing compounds with potential therapeutic properties (Galenko et al., 2015).

Properties

IUPAC Name

methyl (2S,4R)-1-methyl-4-[[3-(1H-pyrazol-4-yl)benzoyl]amino]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-21-10-14(7-15(21)17(23)24-2)20-16(22)12-5-3-4-11(6-12)13-8-18-19-9-13/h3-6,8-9,14-15H,7,10H2,1-2H3,(H,18,19)(H,20,22)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTXXDWYYLZFOM-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)OC)NC(=O)C2=CC=CC(=C2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)OC)NC(=O)C2=CC=CC(=C2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate
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Reactant of Route 2
methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 3
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methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 5
methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.